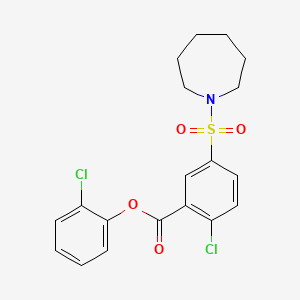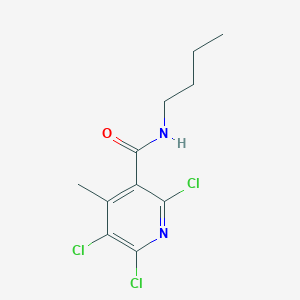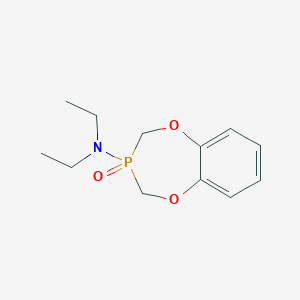![molecular formula C19H19N3O2 B11105865 N-[(5Z)-7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]cyclohexanamine](/img/structure/B11105865.png)
N-[(5Z)-7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-N-(7-METHYL-8-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-YLIDEN)AMINE: is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a nitro group, and a methyl group attached to an indeno[1,2-b]pyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-(7-METHYL-8-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-YLIDEN)AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno[1,2-b]pyridine core.
Alkylation: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of N-CYCLOHEXYL-N-(7-METHYL-8-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-YLIDEN)AMINE follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the multi-step synthesis under controlled conditions.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-(7-METHYL-8-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-YLIDEN)AMINE: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Cyclohexylamine, alkyl halides.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-CYCLOHEXYL-N-(7-METHYL-8-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-YLIDEN)AMINE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-(7-METHYL-8-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-YLIDEN)AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound may modulate signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
N-CYCLOHEXYL-N-(7-METHYL-8-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-YLIDEN)AMINE: can be compared with other similar compounds, such as:
N-CYCLOHEXYL-N-(7-METHYL-8-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-YLIDEN)AMINE: Similar in structure but with different functional groups.
N-CYCLOHEXYL-N-(7-METHYL-8-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-YLIDEN)AMINE: Differ in the position or type of substituents on the indeno[1,2-b]pyridine core.
The uniqueness of N-CYCLOHEXYL-N-(7-METHYL-8-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-YLIDEN)AMINE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-cyclohexyl-7-methyl-8-nitroindeno[1,2-b]pyridin-5-imine |
InChI |
InChI=1S/C19H19N3O2/c1-12-10-15-16(11-17(12)22(23)24)18-14(8-5-9-20-18)19(15)21-13-6-3-2-4-7-13/h5,8-11,13H,2-4,6-7H2,1H3 |
InChI Key |
WYHKDKVQKOTYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=NC4CCCCC4)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


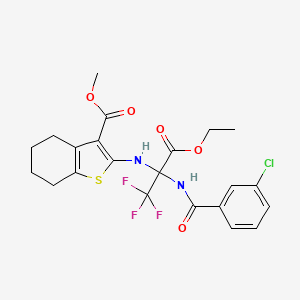
![4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11105788.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11105792.png)
![N-benzyl-4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11105808.png)
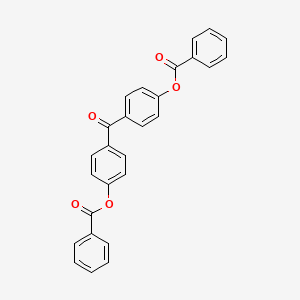
![2,4-dibromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11105818.png)
![N'-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide](/img/structure/B11105827.png)
![N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11105829.png)
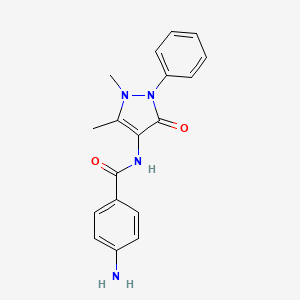
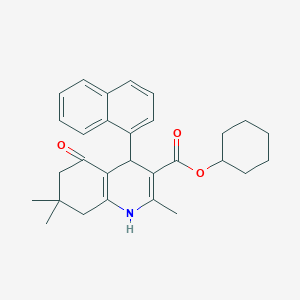
![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B11105843.png)
